N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide
Overview
Description
N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory diseases. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are known to cause inflammation and pain. The selective inhibition of COX-2 by celecoxib results in the reduction of inflammation and pain, without affecting the production of prostaglandins that are important for maintaining normal physiological functions.
Mechanism of Action
The mechanism of action of N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide is based on the selective inhibition of COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to the reduction of inflammation and pain. In addition, this compound has been shown to have anti-angiogenic and anti-tumor properties, which may contribute to its potential in the prevention and treatment of various cancers.
Biochemical and Physiological Effects
Celecoxib has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, pain, and fever. In addition, this compound has been shown to have anti-angiogenic and anti-tumor properties, which may contribute to its potential in the prevention and treatment of various cancers. Celecoxib has also been shown to have neuroprotective effects, which may contribute to its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2, which allows for the specific modulation of the inflammatory response. In addition, N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide has a well-established safety profile and is widely available. However, this compound also has some limitations, including the potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide, including the investigation of its potential in the prevention and treatment of various cancers, as well as its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential new targets for therapeutic intervention. Finally, the development of new and improved formulations of this compound may improve its efficacy and safety profile, and expand its potential therapeutic applications.
Scientific Research Applications
Celecoxib has been extensively studied for its therapeutic potential in various inflammatory diseases, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. In addition, N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide has been investigated for its potential in the prevention and treatment of various cancers, including colorectal, breast, lung, and prostate cancers. Celecoxib has also been studied for its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)sulfamoyl]-2-methoxyphenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-10(19)17-14-9-11(7-8-15(14)22-2)23(20,21)18-13-6-4-3-5-12(13)16/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXFZUGIVBYPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.